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Fluorosalinosporamide -

Fluorosalinosporamide

Catalog Number: EVT-1595664
CAS Number:
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorosalinosporamide is a fluorinated derivative of salinosporamide, a natural product originally isolated from the marine actinomycete Salinispora tropica. This compound has garnered significant interest due to its potent inhibitory effects on the proteasome, a crucial component in cellular protein degradation pathways. The unique structural features of fluorosalinosporamide enhance its bioactivity compared to its non-fluorinated counterparts, making it a subject of extensive research in medicinal chemistry and drug development.

Source and Classification

Fluorosalinosporamide is classified as a proteasome inhibitor and belongs to the broader category of fluorinated compounds. It is synthesized from Salinispora tropica, which is known for producing various bioactive natural products, including salinosporamide A. The production of fluorosalinosporamide involves specific genetic modifications and mutasynthesis techniques aimed at enhancing the yield and efficacy of the compound .

Synthesis Analysis

Methods

The synthesis of fluorosalinosporamide primarily employs mutasynthesis, which involves modifying the biosynthetic pathways of Salinispora tropica to incorporate fluorinated precursors. The key steps in this process include:

  1. Genetic Engineering: Targeted mutations are introduced into the salL and flA genes of Salinispora tropica to facilitate the incorporation of fluoride during metabolite production.
  2. Fermentation: The engineered strains are cultivated under controlled conditions, supplemented with potassium fluoride to promote fluorination.
  3. Extraction and Purification: The metabolites are extracted using organic solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to isolate fluorosalinosporamide .

Technical Details

The fermentation process is optimized for maximum yield, often involving variations in pH, temperature, and nutrient composition. NMR spectroscopy is utilized to confirm the identity and purity of the synthesized fluorosalinosporamide .

Molecular Structure Analysis

Fluorosalinosporamide features a complex molecular structure characterized by a β-lactone ring and several fluorinated carbon atoms.

Structure Data

  • Molecular Formula: C₁₁H₈ClF₃N₁O₃
  • Molecular Weight: 298 g/mol
  • Key Functional Groups: β-lactone, amide, and trifluoromethyl groups.

The structural elucidation is typically achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming its unique arrangement compared to non-fluorinated salinosporamides .

Chemical Reactions Analysis

Fluorosalinosporamide undergoes several chemical reactions that are pivotal for its bioactivity:

  1. Proteasome Inhibition: The compound binds irreversibly to the active site of the 20S proteasome, preventing substrate degradation.
  2. Hydrolysis Reactions: The β-lactone moiety can undergo hydrolysis under physiological conditions, which may affect its stability and activity.

These reactions are essential for understanding how fluorosalinosporamide interacts with biological systems and contributes to its therapeutic effects .

Mechanism of Action

Fluorosalinosporamide exerts its biological effects primarily through the inhibition of the proteasome:

  1. Binding Affinity: The compound's structure allows it to fit snugly into the proteasome's catalytic site.
  2. Inhibition Process: Upon binding, it prevents the proteolytic cleavage of ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors within cells.

This mechanism is particularly relevant in cancer therapy, where proteasome inhibition can induce apoptosis in malignant cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like acetone and methanol; limited solubility in water.

Chemical Properties

  • Stability: Fluorosalinosporamide exhibits stability under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: The presence of fluorine enhances lipophilicity, affecting its interaction with biological membranes.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .

Applications

Fluorosalinosporamide has several significant applications in scientific research:

  1. Cancer Therapy: Its potent proteasome inhibition makes it a candidate for treating various cancers, particularly multiple myeloma.
  2. Drug Development: Ongoing studies focus on optimizing its structure for improved efficacy and reduced toxicity.
  3. Biochemical Research: Used as a tool compound to study proteasome functions and related cellular processes.

The versatility of fluorosalinosporamide underscores its potential impact on both basic research and clinical applications in oncology .

Biosynthetic Origins and Pathway Engineering

Marine Actinomycete Source Organisms: Salinispora tropica and Genetic Manipulation

Salinispora tropica, an obligate marine actinomycete discovered in ocean sediments, produces salinosporamide A—a bicyclic β-lactone-γ-lactam proteasome inhibitor with clinical significance in oncology [1] [5]. This genus exhibits obligate seawater dependence due to ionic requirements (8.29–15.2 mS/cm conductivity) and specific divalent cation needs (Ca²⁺, Mg²⁺) for growth and secondary metabolism [10]. Genetic tractability was achieved through:

  • Lambda-Red recombination enabling targeted gene knockouts [6]
  • Fosmids/BACs for biosynthetic gene cluster (BGC) manipulation [5]
  • Salt-optimized media permitting laboratory cultivation and yield enhancement [10]

Native Biosynthetic Gene Cluster (sal) Architecture and Modular Enzymology

The 41-kb sal cluster encodes a hybrid PKS-NRPS system featuring unconventional domain organization [1] [2]:

Table 1: Core Enzymatic Domains in sal Cluster

GeneDomain OrganizationFunction
salAKS-ATL-AT1-ACP1-C2Bicyclic core assembly
salBC-A-PCPCyclohexenylalanine incorporation
salLSAM-dependent halogenase5′-chloro-5′-deoxyadenosine (5′-ClDA) synthesis
salGCarboxylase/reductaseEthylmalonyl-CoA extender unit formation

Key catalytic features:

  • Non-canonical PKS module (KS-ATL-AT1-ACP1-C2) in SalA enables β-lactone cyclization [2]
  • SalG carboxylase reductively carboxylates 4-chlorocrotonyl-CoA to chloroethylmalonyl-CoA—the C-2 chloroethyl precursor [2] [5]
  • Trans-acylation domains facilitate fusion of polyketide and amino acid-derived subunits [1]

Chlorinase (salL) to Fluorinase (flA) Gene Replacement Strategies in Mutasynthesis

Fluorosalinosporamide production requires substitution of the native chlorinase with a fluorinase:

  • Gene knockout: salL deletion eliminates chlorination capability [3] [6]
  • Heterologous expression: Streptomyces cattleya fluorinase (flA) inserted under salL promoter via λ-Red recombination [6]
  • Fluoride supplementation: 2 mM KF added at mid-exponential phase (pH 6.0) minimizes toxicity while enabling 5′-FDA production [6]

This engineered strain produced 4 mg/L fluorosalinosporamide alongside minor fluorinated analogs (e.g., C-2 epimers, decarboxylated derivatives) [6].

Halogenation Mechanisms: Enzymological Determinants of Fluorine Incorporation

Halogen incorporation exhibits distinct biochemical constraints:

Table 2: Substrate Specificity of Halogenating Enzymes

EnzymeNative SubstrateNon-native SubstrateRelative Efficiency
SalL (chlorinase)Cl⁻, SAMF⁻100× reduced activity
FlA (fluorinase)F⁻, SAMCl⁻Undetectable activity
SalG (carboxylase)4-chlorocrotonyl-CoA4-fluorocrotonyl-CoAComparable kcat/KM

Critical determinants:

  • Nucleophile discrimination: Fluorinase’s tighter active site excludes chloride (ionic radius: 1.81 Å vs F⁻: 1.33 Å) [5]
  • Downstream promiscuity: SalG processes 4-fluorocrotonyl-CoA to fluoroethylmalonyl-CoA (kcat 25.5 min⁻¹ vs 23.1 min⁻¹ for chlorinated substrate) [2] [6]
  • pH dependence: Optimal fluorometabolite yield at pH 6.0 mirrors S. cattleya’s acidophilic fluorination [6]

Comparative Analysis of Fluorosalinosporamide and Salinosporamide A Biosynthesis

Key differences in biosynthetic efficiency and pathway dynamics:

  • Yield disparity: Fluorosalinosporamide (4 mg/L) vs salinosporamide A (50 mg/L) due to:
  • Fluoride toxicity limiting biomass [6]
  • Suboptimal fluoromalonyl-ACP recognition by PKS modules [1]
  • Competitive metabolism of 5′-FDA into non-salinosporamide fluorometabolites [6]
  • Structural consequences:
  • C-F bond length (1.39 Å) vs C-Cl (1.79 Å) alters ring conformation
  • Reduced electrophilicity of β-lactone carbonyl (fluorine electron withdrawal) [3]
  • Bioactivity implications:
  • Fluorosalinosporamide shows reversible proteasome inhibition vs irreversible binding by salinosporamide A [3] [9]
  • Enhanced stability in physiological pH ranges [7]

Table 3: Biosynthetic Yield Comparison Under Optimized Conditions

ParameterFluorosalinosporamideSalinosporamide A
Yield (mg/L)4.0 ± 0.350.0 ± 5.0
Optimum pH6.07.5
Required anionF⁻ (2 mM)Cl⁻ (550 mM seawater)
Major byproducts4 fluorinated analogs< 3 chlorinated analogs

Properties

Product Name

Fluorosalinosporamide

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-fluoroethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

InChI

InChI=1S/C15H20FNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

BBRUKBOXDSBEQC-SHTIJGAHSA-N

Synonyms

fluorosalinosporamide

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCF

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCF

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